1,2-Pentanedione, 1-phenyl-
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Overview
Description
1-Phenylpentane-1,2-dione is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.212 g/mol . It is a diketone, meaning it contains two ketone groups, and is characterized by a phenyl group attached to a pentane chain with two carbonyl groups at the first and second positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1,2-dione can be synthesized through various methods. One common synthetic route involves the reaction of benzoyl chloride with pentane-1,2-dione in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of 1-phenylpentane-1,2-dione often involves the use of polyketide synthase enzymes, which facilitate the biosynthesis of diarylpentanoids . This method is advantageous due to its high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpentane derivatives.
Scientific Research Applications
1-Phenylpentane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenylpentane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions . These interactions can result in the modulation of biological pathways and the production of bioactive compounds.
Comparison with Similar Compounds
1-Phenylpentane-1,2-dione can be compared with other diketones and phenyl-substituted compounds:
Properties
CAS No. |
20895-66-3 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-phenylpentane-1,2-dione |
InChI |
InChI=1S/C11H12O2/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
PPUJONYIVOFJLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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